![molecular formula C11H18O2 B13467792 Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B13467792.png)
Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate is a compound that features a bicyclo[1.1.1]pentane (BCP) core, which is a unique and highly strained three-dimensional structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alcohols .
Aplicaciones Científicas De Investigación
Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Industry: It is used in the development of advanced materials, such as liquid crystals and molecular rods.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate involves its interaction with molecular targets and pathways. The BCP core can mimic the spatial arrangement of certain functional groups, allowing it to interact with biological targets in a specific manner. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the BCP core and have similar structural properties.
Cubanes: These compounds have a similar three-dimensional structure but differ in their chemical reactivity and stability.
Higher bicycloalkanes: These compounds have larger ring systems and different physical and chemical properties.
Uniqueness
Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate is unique due to its specific functional groups and the presence of the tert-butyl ester moiety. This combination of features enhances its solubility, stability, and potential for bioisosteric replacement in drug design .
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
tert-butyl 2-(1-bicyclo[1.1.1]pentanyl)acetate |
InChI |
InChI=1S/C11H18O2/c1-10(2,3)13-9(12)7-11-4-8(5-11)6-11/h8H,4-7H2,1-3H3 |
Clave InChI |
UZKSRQYFYNMFFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC12CC(C1)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


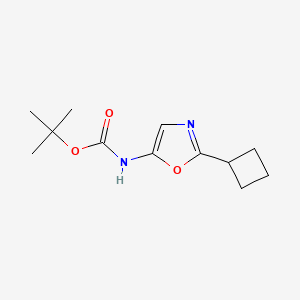

![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride](/img/structure/B13467716.png)
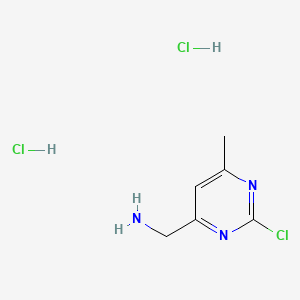
![N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide](/img/structure/B13467725.png)
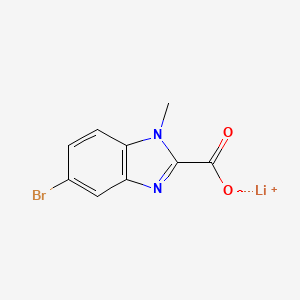
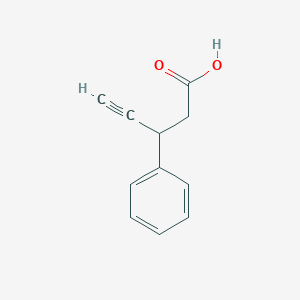
![3-{3-[(3-azidopropyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13467734.png)
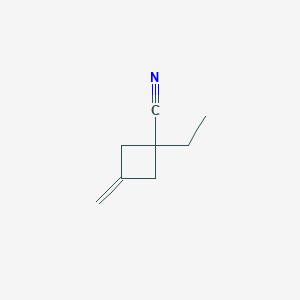
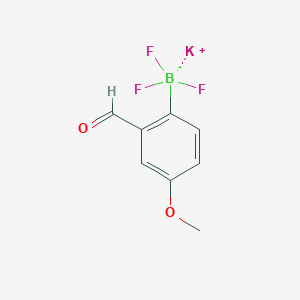
![Methyl 1-[2-(3-fluoro-4-nitrophenoxy)acetyl]piperidine-2-carboxylate](/img/structure/B13467746.png)
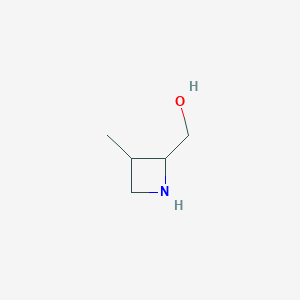
![Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13467763.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13467771.png)
